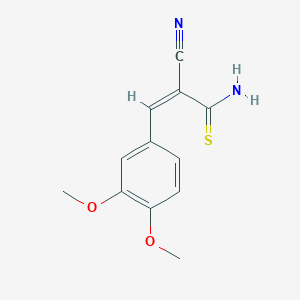
2-Cyano-3-(3,4-dimethoxyphenyl)-2-propenethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Cyano-3-(3,4-dimethoxyphenyl)-2-propenethioamide” is a chemical compound with the molecular formula C12H11NO4 . It is also known by other names such as “2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid” and "alpha-Cyano-3,4-dimethoxycinnamicacid" .
Molecular Structure Analysis
The molecular weight of “this compound” is 233.22 g/mol . The InChIKey is DMACYVMZKYRYSL-UHFFFAOYSA-N . The Canonical SMILES is COC1=C(C=C(C=C1)C=C(C#N)C(=O)O)OC .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm³, a boiling point of 414.7±45.0 °C at 760 mmHg, and a flash point of 204.6±28.7 °C . It has 5 hydrogen bond acceptors and 1 hydrogen bond donor . The topological polar surface area is 79.6 Ų .Scientific Research Applications
Mechanisms of Bond Cleavage and Synthesis
Research explores the mechanisms of bond cleavage during the acidolysis of lignin model compounds, highlighting the complexity and potential for synthesis involving compounds with dimethoxyphenyl groups. The study demonstrates significant pathways for chemical reactions, indicating the relevance of such compounds in organic synthesis and materials science (T. Yokoyama, 2015).
Therapeutic Applications and Imaging
In the medical field, compounds structurally similar to 2-Cyano-3-(3,4-dimethoxyphenyl)-2-propenethioamide, like cyanopyridines, have been recognized for their diverse biological activities, including potential therapeutic applications. This includes their use in amyloid imaging for Alzheimer's disease, showcasing their significance in developing diagnostic tools and treatments (A. Nordberg, 2007).
Environmental Impact and Sorption
The environmental impact and sorption behavior of phenoxy herbicides, including compounds with chlorophenoxy groups, have been extensively reviewed. This research is crucial for understanding the environmental fate and behavior of chemical compounds, indicating the relevance of similar studies for this compound (D. Werner et al., 2012).
Material Science Applications
In material science, studies focus on the electrical conductivity and thermoelectric performance of organic polymers, such as PEDOT:PSS. These investigations reveal the potential for enhancing the material properties of conducting polymers, which could extend to compounds with similar molecular structures or functionalities (R. Yue & Jingkun Xu, 2012).
Antimicrobial and Anticancer Properties
Research also delves into the antimicrobial and anticancer properties of compounds like isothiocyanates, found in cruciferous vegetables. These studies underscore the potential for developing novel therapeutic agents from compounds with similar chemical structures or functionalities, suggesting a vast area of exploration for this compound (S. Hecht, 2000).
properties
IUPAC Name |
(Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-15-10-4-3-8(6-11(10)16-2)5-9(7-13)12(14)17/h3-6H,1-2H3,(H2,14,17)/b9-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUZDUSVCVJDGL-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=S)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C(=S)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

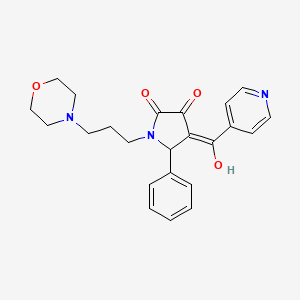
![1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2560482.png)

![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2560485.png)
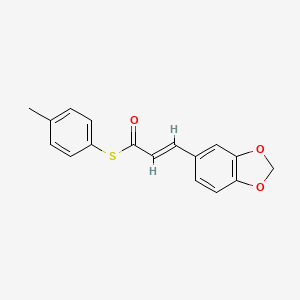
![(E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2560487.png)
![tert-butyl 3-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperidine-1-carboxylate](/img/structure/B2560488.png)

![Tert-butyl N-cyclopropyl-N-[2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2560492.png)
![N-[(E)-(dimethylamino)methylidene]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2560493.png)
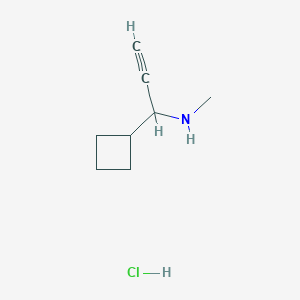
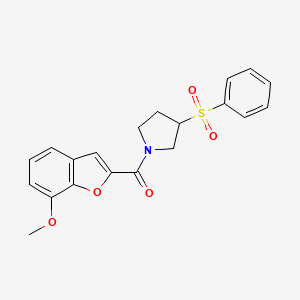
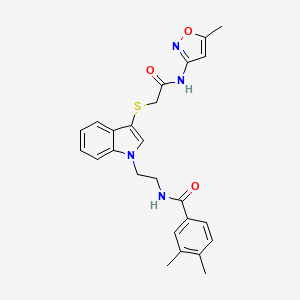
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2560501.png)